molecular formula C8H7NO4S B13555162 Methyl 2-mercapto-5-nitrobenzoate

Methyl 2-mercapto-5-nitrobenzoate

Cat. No.: B13555162
M. Wt: 213.21 g/mol
InChI Key: IBMLRKDDAWIVNO-UHFFFAOYSA-N
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Description

Methyl 2-mercapto-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a mercapto group (-SH) attached to a benzene ring, with a methyl ester functional group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-mercapto-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by thiolation to introduce the mercapto group. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents . The thiolation step can be achieved using thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and thiolation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-mercapto-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Amino derivatives (R-NH2).

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-mercapto-5-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 2-mercapto-5-nitrobenzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The mercapto group can form disulfide bonds with proteins, affecting their structure and function. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-mercapto-5-nitrobenzoate is unique due to the presence of both a nitro group and a mercapto group on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

methyl 5-nitro-2-sulfanylbenzoate

InChI

InChI=1S/C8H7NO4S/c1-13-8(10)6-4-5(9(11)12)2-3-7(6)14/h2-4,14H,1H3

InChI Key

IBMLRKDDAWIVNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S

Origin of Product

United States

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